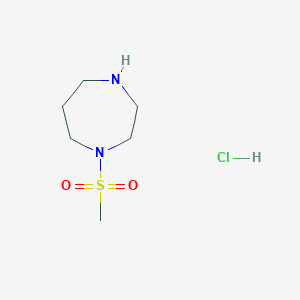

1-(Methylsulfonyl)-1,4-diazepane hydrochloride

Descripción

Significance of Medium-Sized Aza-Heterocycles in Contemporary Organic Chemistry

Medium-sized aza-heterocycles, typically defined as rings containing seven to nine atoms, represent a unique class of compounds that bridge the gap between classical small rings and larger macrocycles. Their increased conformational flexibility compared to five- and six-membered rings allows them to adopt three-dimensional structures that can effectively mimic peptide turns and engage with biological targets in a highly specific manner. This has led to their designation as "privileged structures" in medicinal chemistry. jocpr.comresearchgate.net

In contemporary organic chemistry, the synthesis of these ring systems presents a considerable challenge due to unfavorable entropic and enthalpic factors associated with their formation. However, recent years have seen the development of novel synthetic methodologies to access these scaffolds efficiently. jocpr.comnih.gov These advancements have further fueled their exploration in various fields, including catalysis, materials science, and the development of new pharmaceuticals. The unique stereochemical and conformational properties of medium-sized aza-heterocycles make them valuable building blocks for creating complex molecular architectures. mdpi.com

The 1,4-Diazepane Ring System: Core Structural Features and Research Context

The 1,4-diazepane, also known as homopiperazine (B121016), is a saturated seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is a core component of numerous biologically active compounds. researchgate.netnih.gov The conformational landscape of the 1,4-diazepane ring is complex, with several low-energy conformations being accessible. X-ray crystallography and NMR spectroscopy studies have revealed that the ring can adopt various conformations, including pseudo-chair, twist-boat, and twisted chair forms, depending on the substitution pattern on the nitrogen atoms and the ring carbons. researchgate.netmdpi.comnih.gov This conformational flexibility is a key feature that influences the biological activity of its derivatives.

The synthesis of the 1,4-diazepane ring has been an active area of research, with numerous methods developed for its construction. mdpi.comsigmaaldrich.comresearchgate.net These synthetic strategies often involve cyclization reactions of linear precursors, ring-expansion reactions, or modifications of existing heterocyclic systems. The 1,4-diazepane scaffold serves as a versatile platform for the synthesis of diverse libraries of compounds for drug discovery, with derivatives showing a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties. researchgate.netnih.gov

Overview of Sulfonylated Heterocycles in Synthetic Organic Transformations

The introduction of a sulfonyl group (-SO₂R) onto a heterocyclic ring significantly alters its electronic and steric properties. The sulfonyl group is strongly electron-withdrawing, which can influence the reactivity of the heterocycle. For instance, N-sulfonylation of an amine within a heterocycle decreases the basicity of the nitrogen atom and can serve as a protecting group. Furthermore, the sulfonyl group can act as a directing group in various chemical transformations. nih.gov

Sulfonylated heterocycles are important structural motifs in medicinal chemistry, with many approved drugs containing this functionality. The sulfonamide group (-SO₂NHR), in particular, is a key pharmacophore in a wide range of therapeutic agents. The synthesis of sulfonylated heterocycles can be achieved through various methods, including the reaction of a heterocyclic amine with a sulfonyl chloride or the direct C-H sulfonylation of the heterocyclic ring. The reactivity of sulfonylated heterocycles has been extensively explored, and they serve as versatile intermediates in a variety of synthetic organic transformations. researchgate.net

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-methylsulfonyl-1,4-diazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-5-2-3-7-4-6-8;/h7H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIUUQNSPNRPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Diazepane Scaffolds Bearing Sulfonyl Functionalities

Established Synthetic Pathways to Seven-Membered Nitrogen Heterocycles

Seven-membered nitrogen heterocycles, including diazepanes, are a significant class of compounds due to their diverse biological activities. researchgate.net Their synthesis can be challenging due to unfavorable entropy and potential transannular strain. nih.gov Consequently, a variety of synthetic methods have been developed to efficiently construct this ring system.

Key strategies include:

Ring-Closure Reactions: This is the most common approach, involving the formation of a ring from a linear precursor. numberanalytics.com These reactions can be facilitated through intramolecular nucleophilic or electrophilic substitution, radical cyclization, or condensation reactions. numberanalytics.comnumberanalytics.com For instance, the condensation of diamines with unsaturated carbonyl compounds is a known pathway to diazepine (B8756704) ring systems. ijpcbs.com

Ring-Expansion Reactions: This method involves converting a smaller, more readily available ring (e.g., a five- or six-membered ring) into a seven-membered one.

Cycloaddition Reactions: These reactions involve the joining of two or more unsaturated molecules to form a ring. Aza-[5+2] cycloaddition reactions, for example, have been utilized to create 1,4-diazepine structures. nih.gov

Transition-Metal-Catalyzed C-H Activation/Annulation: Modern synthetic methods have employed transition metals, such as rhodium, to catalyze the C-H activation and subsequent cyclization of substrates to rapidly assemble fused diazepinone skeletons. acs.org

These foundational methods provide a versatile toolbox for chemists to access the core seven-membered ring structure present in 1-(methylsulfonyl)-1,4-diazepane (B1603381).

Targeted Synthesis of 1,4-Diazepane Derivatives

The synthesis of 1,4-diazepanes, a specific subclass of seven-membered heterocycles, often requires tailored strategies to ensure the correct placement of substituents and control over the final structure. researchgate.netsemanticscholar.org

The formation of the 1,4-diazepane ring is most frequently accomplished via intramolecular cyclization of an acyclic precursor containing the necessary atoms. A prominent strategy involves the reaction between a 1,3-diamine derivative and a two-carbon electrophile, or between an ethylenediamine (B42938) derivative and a three-carbon electrophile.

One effective method for achieving this ring closure is the Mitsunobu reaction. This reaction facilitates the intramolecular cyclization of a linear amino alcohol precursor under mild conditions. For example, a precursor such as N-(3-hydroxypropyl)-N'-(sulfonyl)ethane-1,2-diamine can be cyclized using triphenylphosphine (B44618) and a dialkyl azodicarboxylate to form the N-sulfonylated 1,4-diazepane ring. A similar approach has been successfully used in the synthesis of substituted 1-(arylsulfonyl)-1,4-diazepane derivatives. google.com Another approach involves the intramolecular C-N bond coupling of precursors like 1-(2-bromobenzyl)azetidine-2-carboxamides to build fused diazepine systems. nih.gov

| Ring-Closure Strategy | Precursor Type | Key Reagents | Description |

| Intramolecular Cyclization | Linear Amino Alcohol | Triphenylphosphine, DIAD/DEAD | Forms a C-N bond via a Mitsunobu reaction to close the seven-membered ring. google.com |

| Condensation Reaction | Diamine and Dicarbonyl | Acid or Base Catalyst | A classical method involving the formation of imines followed by cyclization and reduction. ijpcbs.com |

| Reductive Amination | Dicarbonyl and Diamine | Reducing Agent (e.g., NaBH₃CN) | A one-pot reaction that forms and reduces imine intermediates to yield the saturated diazepane ring. researchgate.net |

This table summarizes common strategies for forming the 1,4-diazepane ring.

Attaching the methylsulfonyl (mesyl) group to a specific nitrogen atom of the 1,4-diazepane ring requires a regioselective approach. There are two primary strategies to achieve this:

Sulfonylation Before Cyclization: The sulfonyl group is introduced onto the linear precursor before the ring-closing step. For instance, a primary amine can be reacted with methanesulfonyl chloride to form a stable sulfonamide. This sulfonamide-containing precursor is then carried through the cyclization sequence. This method offers excellent control over which nitrogen atom bears the sulfonyl group. A patent for a related compound details reacting an (S)-N-(1-methanesulfonyloxypropan-2-yl) precursor with 3-aminopropanol, where the sulfonyl group is present from an early stage. google.com

Sulfonylation After Cyclization: The unsubstituted 1,4-diazepane ring is first synthesized and then reacted with methanesulfonyl chloride (MsCl). Since 1,4-diazepane has two secondary amine nitrogens, achieving mono-sulfonylation requires careful control of stoichiometry (using approximately one equivalent of MsCl). The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. The use of a protecting group on one of the nitrogens can also ensure regioselectivity, followed by deprotection after the sulfonylation step.

The synthesis of 1-(methylsulfonyl)-1,4-diazepane can be accomplished by combining the strategies outlined above. A common and efficient route involves the initial protection of one nitrogen atom of 1,4-diazepane, followed by sulfonylation and deprotection.

A representative synthetic scheme is as follows:

Protection: Commercially available 1,4-diazepane is reacted with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group, by treating it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This yields tert-butyl 1,4-diazepane-1-carboxylate.

Sulfonylation: The mono-protected diazepane, which has one free secondary amine, is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine. This step regioselectively installs the methylsulfonyl group on the unprotected nitrogen, yielding tert-butyl 4-(methylsulfonyl)-1,4-diazepane-1-carboxylate.

Deprotection: The Boc protecting group is removed under acidic conditions, for example, by using trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. google.com

Salt Formation: Treatment of the resulting free base, 1-(methylsulfonyl)-1,4-diazepane, with a solution of hydrogen chloride (e.g., HCl in ethanol (B145695) or diethyl ether) precipitates the final product, 1-(methylsulfonyl)-1,4-diazepane hydrochloride.

| Step | Reactants | Product | Purpose |

| 1. Protection | 1,4-Diazepane, Boc₂O | tert-Butyl 1,4-diazepane-1-carboxylate | To ensure mono-sulfonylation by protecting one nitrogen atom. |

| 2. Sulfonylation | Mono-Boc-1,4-diazepane, Methanesulfonyl chloride, Triethylamine | tert-Butyl 4-(methylsulfonyl)-1,4-diazepane-1-carboxylate | To install the methylsulfonyl group on the free N-4 position. |

| 3. Deprotection | Step 2 Product, Trifluoroacetic Acid or HCl | 1-(Methylsulfonyl)-1,4-diazepane | To remove the Boc protecting group and yield the free base. |

| 4. Salt Formation | Step 3 Product, HCl | 1-(Methylsulfonyl)-1,4-diazepane hydrochloride | To convert the free base into its stable, crystalline hydrochloride salt. |

This table outlines a typical synthetic pathway to the target compound.

Retrosynthetic Analysis of Substituted 1,4-Diazepanes

Retrosynthetic analysis is a problem-solving technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. princeton.edu For substituted 1,4-diazepanes, this analysis focuses on identifying strategic bond disconnections that correspond to reliable bond-forming reactions. researchgate.net

The core 1,4-diazepane ring system offers several logical points for disconnection. The most common strategies involve breaking two carbon-nitrogen bonds.

Disconnection Strategy 1: [4+3] Cyclization Approach

This strategy involves disconnecting the ring to reveal an ethylenediamine fragment (a four-atom, two-nitrogen component) and a three-carbon dielectrophile.

Target Molecule: 1-(Methylsulfonyl)-1,4-diazepane

First Disconnection (C-N bond): Disconnecting the N¹-C⁷ bond and the N⁴-C⁵ bond.

Precursors: This leads back to N-(methylsulfonyl)ethylenediamine and a 1,3-dihalopropane (e.g., 1,3-dibromopropane). The forward synthesis would involve a double alkylation of the diamine.

Disconnection Strategy 2: [5+2] Cyclization Approach

This alternative strategy breaks the ring to yield a 1,3-propanediamine fragment (a five-atom, two-nitrogen component) and a two-carbon dielectrophile.

Target Molecule: 1-(Methylsulfonyl)-1,4-diazepane

First Disconnection (C-N bond): Disconnecting the N¹-C² and N⁴-C³ bonds (using a different numbering system for analysis) or, more commonly, disconnecting the N⁴-C⁵ and C⁶-C⁷ bonds to simplify. A more practical disconnection is at the N¹-C² and N⁴-C⁵ bonds.

Precursors: This leads back to a 1,3-diaminopropane (B46017) derivative and a two-carbon unit like glyoxal (B1671930) or a 1,2-dihaloethane. The synthesis would involve condensation followed by reduction.

These retrosynthetic pathways provide a logical framework for designing a synthesis, allowing chemists to choose starting materials and reaction sequences based on availability, cost, and efficiency. researchgate.netnih.gov

Retrosynthetic Approaches for Incorporating Sulfonyl Substituents

Retrosynthetic analysis provides a logical framework for designing the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. ajrconline.orgajrconline.org When applied to 1,4-diazepanes bearing a sulfonyl substituent, this approach reveals several strategic bond disconnections to guide the synthetic plan.

A primary retrosynthetic disconnection targets the robust N-S bond of the sulfonamide. This leads to a precursor 1,4-diazepane ring and a corresponding sulfonyl chloride, suggesting a late-stage sulfonylation of a pre-formed diazepine. The diazepine ring itself can be conceptually disassembled by disconnecting the two C-N bonds, which points towards starting materials such as a 1,2-diamine and a 1,3-dielectrophile.

More sophisticated strategies often involve intramolecular cyclization as the key ring-forming step. A solid-phase synthesis approach, for example, begins with an immobilized primary amine on a resin support. nih.gov This amine is first protected and activated by sulfonylation with 4-nitrobenzenesulfonyl chloride (Nosyl-Cl). nih.gov Subsequent alkylation with an appropriate α-bromoketone, cleavage of the Nosyl group, and acylation with an o-nitrobenzoic acid derivative sets the stage for the final cyclization. nih.gov The reduction of the nitro group to an amine then triggers a spontaneous intramolecular condensation on the resin to form the seven-membered benzodiazepine (B76468) ring. nih.gov This method allows for the generation of a library of derivatives in a combinatorial fashion. nih.gov Another common retrosynthetic strategy involves the intramolecular reductive amination of an aminoketone precursor to form the chiral 1,4-diazepane ring. researchgate.net

| Retrosynthetic Strategy | Key Disconnection | Precursors | Reference(s) |

| Late-Stage Sulfonylation | N-Sulfonyl bond | 1,4-Diazepane, Sulfonyl chloride | openpharmaceuticalsciencesjournal.com |

| Intermolecular Cyclization | Two C-N bonds in the ring | Diamine, Dielectrophile | researchgate.net |

| Intramolecular Cyclization (Solid-Phase) | C-N bond via amide formation | Polymer-supported α-aminoketone, o-aminobenzoic acid derivative | nih.gov |

| Intramolecular Reductive Amination | C-N bond via imine formation | Aminoketone | researchgate.net |

Advanced Synthetic Protocols and Methodological Developments

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of the 1,4-diazepane core, offering greater efficiency, control, and access to molecular diversity.

Transition metal catalysis has become indispensable for the synthesis of heterocyclic systems, including 1,4-diazepanes, primarily through efficient C-N bond formation.

Palladium Catalysis: Palladium-catalyzed reactions are widely used for constructing the diazepine nucleus. A notable method involves the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.com This transformation proceeds through the formation of a π-allylpalladium intermediate, which then undergoes an intramolecular nucleophilic attack by the sulfonamide nitrogen to yield the 1,4-benzodiazepine (B1214927) core. mdpi.com The intramolecular Buchwald-Hartwig amination is another key palladium-catalyzed reaction for forming the seven-membered ring from suitable precursors containing an (hetero)aryl halide and an amino group. mdpi.com

Copper Catalysis: Copper-catalyzed reactions offer mild and efficient alternatives. An enantioselective synthesis of suvorexant, a dual orexin (B13118510) inhibitor with a 1,4-diazepane core, features a mild copper-catalyzed amination as a crucial step. researchgate.net Additionally, a facile synthesis of functionalized 1,4-benzodiazepines has been developed using a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction. mdpi.comnih.gov This reaction joins an aryl bromide with an amide nitrogen to form an azetidine-fused benzodiazepine, which can be further elaborated. mdpi.comnih.gov

Ruthenium Catalysis: Ruthenium catalysts have been employed in tandem reactions for the synthesis of 1,4-benzodiazepines. epa.gov These processes can involve steps like hydrogen transfer, enabling efficient and atom-economical transformations. epa.gov

| Catalyst | Reaction Type | Substrates | Key Feature | Reference(s) |

| Palladium | Intramolecular Cyclization | N-tosyl-2-aminobenzylamines, Propargylic carbonates | Forms ring via π-allylpalladium intermediate | mdpi.com |

| Palladium | Buchwald-Hartwig Amination | (Hetero)aryl halides with an amino group | Intramolecular C-N bond formation | mdpi.com |

| Copper | Intramolecular C-N Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamides | Mild conditions, tolerant of aryl chlorides | mdpi.comnih.gov |

| Ruthenium | Tandem Hydrogen Transfer | N/A | Domino reaction for scaffold synthesis | epa.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms from the starting materials, are highly efficient for building molecular complexity. researchgate.net The Ugi four-component reaction (Ugi-4CR) has been successfully applied to the synthesis of diverse 1,4-benzodiazepine libraries. nih.gov

In a representative Ugi-deprotection-cyclization (UDC) strategy, building blocks such as methyl anthranilate or aminophenylketones are used as the amine component in the Ugi-4CR. nih.gov The resulting Ugi product contains a protected amine. In a subsequent step, the protecting group is removed, and the liberated amine undergoes an intramolecular condensation with an ester or ketone functionality to form the seven-membered 1,4-diazepine ring. nih.gov This approach allows for the rapid generation of variously substituted 1,4-benzodiazepine-6-ones and 2-tetrazole substituted 1,4-benzodiazepines. nih.gov The efficiency of the initial Ugi-4CR step can often be enhanced by using microwave irradiation, which can dramatically shorten reaction times from days to minutes. nih.gov

The construction of seven-membered rings presents a synthetic challenge due to unfavorable entropic and enthalpic factors. To overcome this, novel annulation (ring-forming) and ring-expansion strategies have been developed.

[4+3] Annulation: A formal [4+3] cycloaddition has been reported for the synthesis of benzofuran-fused 1,4-diazepinones. rsc.org This reaction occurs between a benzofuran-derived azadiene (a four-atom component) and an α-bromohydroxamate (a three-atom component) and is mediated by a base (Cs₂CO₃). rsc.org This method provides access to a unique class of fused dinitrogen heterocycles. rsc.org

Expanded Paal-Knorr Reaction: A straightforward protocol for synthesizing (het)arene-annulated pyrrolo[1,2-d] epa.govnih.govdiazepines utilizes an expanded intramolecular Paal-Knorr reaction. acs.org The synthesis begins with easily accessible N-(2-furylethyl)-2-nitroanilines. An acid-promoted opening of the furan (B31954) ring generates a 1,4-diketone intermediate. Subsequent reduction of the nitro group to an amine is followed by a spontaneous intramolecular cyclization to furnish the final tricyclic diazepine product. acs.org

Ring Expansion via Azetidine (B1206935) Opening: An innovative strategy involves the synthesis of azetidine-fused 1,4-benzodiazepines, which serve as precursors for functionalized diazepines. mdpi.com These fused systems, created via copper-catalyzed intramolecular coupling, can be activated (e.g., by N-methylation) and then undergo a nucleophilic ring-opening of the strained four-membered azetidine ring. mdpi.com Using various nucleophiles such as sodium azide, potassium cyanide, or sodium thiophenolate allows for the introduction of diverse functional groups at the 3-position of the 1,4-benzodiazepine scaffold. mdpi.com

| Methodology | Description | Key Intermediates/Reactants | Resulting Structure | Reference(s) |

| [4+3] Annulation | Base-mediated cycloaddition | Benzofuran-derived azadienes, α-bromohydroxamates | Benzofuran-fused 1,4-diazepinones | rsc.org |

| Expanded Paal-Knorr | Furan ring opening followed by reductive cyclization | N-(2-furylethyl)-2-nitroanilines | (Het)arene-annulated pyrrolo[1,2-d] epa.govnih.govdiazepines | acs.org |

| Ring Expansion | Nucleophilic opening of a fused azetidine ring | Azetidine-fused 1,4-benzodiazepines, Nucleophiles (NaN₃, KCN, etc.) | 3-Functionalized 1,4-benzodiazepines | mdpi.com |

Theoretical and Experimental Approaches to Seven-Membered Ring Conformations

The conformational analysis of seven-membered rings like 1,4-diazepane is more complex than that of five- or six-membered rings due to a larger number of degrees of freedom. The construction of these rings can be challenging due to entropic factors and transannular interactions. nih.gov A combination of theoretical and experimental methods is employed to elucidate the stable conformations and the pathways of interconversion.

Theoretical Approaches: Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for investigating the potential energy surface of diazepane rings. nih.gov These methods can calculate the geometries and relative energies of various conformers, such as chair, boat, and twist-boat forms. Ab initio calculations have been successfully used to investigate the ring inversion processes and to determine the energy barriers between conformers. nih.gov For instance, calculations on 1,4-diazepine derivatives have accurately reproduced experimental ring inversion barriers to within 1-2 kcal/mol. nih.govacs.org Molecular modeling also plays a crucial role in understanding the preferred conformations in different environments. nih.gov

Experimental Approaches: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying the conformation of 1,4-diazepane systems in solution. nih.gov Variable temperature NMR experiments, including 2D-EXSY (Exchange Spectroscopy), allow for the characterization of dynamic processes like ring inversion and the determination of the associated energy barriers. nih.gov For example, the chair-to-chair interconversion barriers for related seven-membered benzothiazepine (B8601423) rings have been measured to be around 10 kcal/mol. rsc.org

X-ray crystallography provides precise information about the solid-state conformation of 1,4-diazepane derivatives. nih.govmdpi.com Crystal structure analysis has confirmed that the 1,4-diazepane ring can adopt various conformations, including chair, pseudo-chair, and twist-boat forms, depending on the substitution pattern. nih.govmdpi.comresearchgate.net For the parent compound, hexahydro-1,4-diazepine (homopiperazine), X-ray diffraction revealed a pseudo-chair conformation in the solid state. mdpi.comresearchgate.net

These experimental techniques, when combined with computational studies, provide a comprehensive understanding of the conformational preferences of seven-membered heterocyclic rings.

Conformational Isomerism in 1,4-Diazepane Derivatives

The non-planar nature of the 1,4-diazepane ring gives rise to conformational isomerism. The most common low-energy conformations are the chair and the twist-boat forms. The unsubstituted homopiperazine (B121016) ring has been found to exist in a pseudo-chair conformation. mdpi.com

The seven-membered diazepine ring is generally non-planar and can adopt several conformations, with the most stable often being a twist-chair or a distorted-boat form. researchgate.net The interconversion between these forms occurs through a process known as ring inversion. scribd.com For many 1,4-diazepane derivatives, even in the absence of a traditional chiral center, the ring's asymmetry can render the molecule chiral. researchgate.net This leads to the existence of conformational enantiomers, which are non-superimposable mirror images that can interconvert through ring flipping. researchgate.net

The energy barrier for this ring inversion determines the stability of these enantiomers. For example, the calculated ring inversion barrier for diazepam, a related benzodiazepine, is approximately 17.6 kcal/mol. nih.govresearchgate.net This relatively high barrier means that, at low temperatures, the separation of these conformational enantiomers can be possible.

The primary conformations discussed for 1,4-diazepane and its derivatives include:

Chair Conformation: Characterized by a staggered arrangement of substituents, minimizing torsional strain.

Boat Conformation: Generally a high-energy transition state due to steric strain between "flagpole" hydrogens and torsional strain from eclipsed bonds. davuniversity.orgwikipedia.orgbyjus.com

Twist-Boat (or Skew-Boat) Conformation: A more stable, lower-energy form of the boat conformation where twisting relieves some of the flagpole interactions and torsional strain. nih.govdavuniversity.orgwikipedia.org In some heavily substituted cases, the twist-boat can become the most stable conformation. wikipedia.orgyoutube.com

The equilibrium between these conformers is influenced by the substitution pattern on the ring.

Influence of Substituent Effects on Diazepane Conformational Landscapes

The introduction of substituents onto the 1,4-diazepane ring significantly alters its conformational landscape. The size, electronics, and position of the substituents dictate the relative stability of the chair, twist-boat, and other conformers. The diazepine ring is considered a flexible scaffold for various structural modifications. chemisgroup.us

Substituents on the nitrogen atoms (N1 and N4) have a particularly pronounced effect. nih.gov Large, bulky substituents can destabilize certain conformations due to steric hindrance. For example, in N,N-disubstituted-1,4-diazepanes, intramolecular π-stacking interactions between substituents can stabilize an otherwise unexpected twist-boat ring conformation, making it the low-energy form. nih.gov

The presence of a methylsulfonyl group on one of the nitrogen atoms, as in 1-(Methylsulfonyl)-1,4-diazepane hydrochloride, is expected to have a significant conformational impact. A sulfonamide nitrogen has a different geometry and electronic character compared to an alkylated amine nitrogen. The S-N bond can exhibit restricted rotation, and the bulky and electron-withdrawing nature of the methylsulfonyl group influences both the ring's conformation and the inversion barrier at the substituted nitrogen. nih.gov This group can affect the conformation of the diazepine ring, which is significant for its interactions. chemisgroup.us The presence of a sulfonyl group can also facilitate regioselective oxidative functionalization at the β-C–H bond of the cyclic amine. nih.govrsc.org

The general principle is that the ring will adopt a conformation that minimizes unfavorable steric and electronic interactions. The preference for a substituent to occupy an axial or equatorial-like position will depend on minimizing destabilizing interactions, such as 1,3-diaxial interactions. scribd.com

| Substituent Type | Observed Conformational Effect | Predominant Conformation | Reference |

|---|---|---|---|

| Unsubstituted (-H) | Flexible ring, exists in a pseudo-chair form in the solid state. | Pseudo-Chair | mdpi.com |

| N-Aryl/N-Acyl | Can introduce restricted rotation (atropisomerism) and stabilize specific conformers. Affects the ring inversion barrier. | Twist-Boat or Chair (depends on specific groups) | nih.govnih.gov |

| N,N'-Disubstituted (with aromatic groups) | Potential for intramolecular π-stacking interactions. | Twist-Boat | nih.gov |

| N-Methylsulfonyl | Electron-withdrawing nature and steric bulk influences ring geometry and nitrogen inversion barrier. Expected to favor conformations that minimize steric clash. | (Predicted) Chair or Twist-Boat | nih.govnih.gov |

Stereodynamic Behavior in N-Substituted 1,4-Diazepane Analogs

The stereodynamics of 1,4-diazepane systems involve the study of the time-dependent changes in their three-dimensional structure, primarily ring inversion and, in the case of N-substituted derivatives, nitrogen inversion.

Ring Inversion: As discussed, the 1,4-diazepane ring can flip between different conformations (e.g., from one chair form to another via a twist-boat intermediate). The energy barrier to this process is a key parameter. Substituents on the nitrogen atoms can significantly affect this barrier. nih.gov DFT calculations and dynamic NMR studies on related 1,4-benzodiazepin-2-ones have shown that the nature of the N1 substituent has a profound effect on the ring-inversion barrier. nih.govacs.org

Nitrogen Inversion: For secondary amines within the ring or when the nitrogen substituent allows, pyramidal inversion at the nitrogen atom can occur. This process involves the oscillation of the lone pair of electrons from one side of the nitrogen plane to the other. scribd.com However, when the nitrogen is part of a sulfonamide, as in 1-(methylsulfonyl)-1,4-diazepane, the barrier to inversion at that nitrogen is significantly higher than in a simple amine, and the nitrogen atom's geometry is more planar.

The interplay between ring inversion and restricted rotation around the N-substituent bond (like the N-sulfonyl bond) can lead to complex stereodynamic behavior. In some N-acyl derivatives of related seven-membered rings, stable atropisomers can exist due to high rotational barriers, allowing for their separation at room temperature. nih.gov This dynamic chirality, resulting from conformational changes, is a critical feature in the interaction of these molecules with biological systems. nih.gov

| Compound Class | Dynamic Process | Typical Energy Barrier (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| 1,4-Benzodiazepines (e.g., Diazepam) | Ring Inversion | ~17.6 | Ab initio calculation | nih.gov |

| Tetrahydro-1,4-benzothiazepines | Ring Inversion (Chair-to-Chair) | ~10 | Variable Temperature NMR | rsc.org |

| N1-Substituted 1,4-Benzodiazepin-2-ones | Ring Inversion | Varies significantly with substituent | DFT and Dynamic NMR | nih.gov |

| N-Acyl Dibenzo[b,d]azepinones | Atropisomerization (Restricted Rotation) | High enough for room temp. separation | Experimental (Chiral HPLC) | nih.gov |

Conclusion

1-(Methylsulfonyl)-1,4-diazepane (B1603381) hydrochloride is a chemical compound that resides at the intersection of several important areas of organic chemistry. Its core 1,4-diazepane structure places it within the class of medium-sized aza-heterocycles, which are of significant interest for their conformational properties and biological relevance. The presence of the methylsulfonyl group introduces key electronic and steric features that influence its reactivity and potential applications. While specific, detailed research on this particular compound is limited in the public domain, its structure suggests its utility as a versatile building block for the synthesis of more complex molecules. Further investigation into the synthesis, properties, and reactivity of 1-(Methylsulfonyl)-1,4-diazepane hydrochloride could unveil new opportunities in synthetic and medicinal chemistry.

Chemical Transformations and Functionalization of 1 Methylsulfonyl 1,4 Diazepane Scaffolds

Derivatization Strategies for the Diazepane Nitrogen Atoms

The presence of two nitrogen atoms in the 1,4-diazepane ring, one of which is part of a sulfonamide, provides distinct opportunities for selective derivatization. The secondary amine nitrogen (at position 4) is a primary site for traditional N-alkylation and N-acylation reactions, allowing for the introduction of a wide array of substituents.

N-Alkylation and N-Acylation:

The lone pair of electrons on the secondary amine nitrogen atom is readily available for nucleophilic attack on various electrophiles. Standard alkylating agents such as alkyl halides, and acylating agents like acyl chlorides and anhydrides, can be employed to introduce new functional groups at this position. A general scheme for these derivatizations is presented below.

A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established, which is a key intermediate for certain therapeutic agents. This synthesis involves the construction of the chiral 1,4-diazepane ring via an intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol. researchgate.net This highlights the utility of N-sulfonylated diazepanes in constructing complex chiral molecules.

Furthermore, the synthesis of 1,4-diazepane-6-amine (DAZA) derivatives demonstrates the potential for extensive alkylation. DAZA can be alkylated with three 2-hydroxybenzyl pendant arms to create hexadentate chelators. This process involves a one-pot synthesis beginning with a carbonyl amine condensation followed by reductive amination. nih.gov While this example involves a more complex diazepane, the principles of N-alkylation are transferable to the 1-(methylsulfonyl)-1,4-diazepane (B1603381) scaffold.

The table below summarizes typical reagents and conditions for the derivatization of the diazepane nitrogen atoms.

| Reaction Type | Reagent Class | Example Reagent | General Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl Halide | Benzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Benzyl |

| N-Acylation | Acyl Chloride | Acetyl chloride | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acetyl |

| Reductive Amination | Aldehyde/Ketone | Benzaldehyde | Reducing agent (e.g., NaBH(OAc)₃) | N-Benzyl |

| Michael Addition | α,β-Unsaturated Carbonyl | Methyl acrylate | Base catalyst | N-Propionate ester |

These derivatization strategies are fundamental to exploring the structure-activity relationships of 1-(methylsulfonyl)-1,4-diazepane-based compounds.

Reactions Involving the Methylsulfonyl Group within the Heterocyclic Framework

The methylsulfonyl group, while often considered a stable protecting group, can undergo specific chemical transformations, primarily involving its cleavage from the diazepane nitrogen. This deprotection is a critical step in synthetic routes where the sulfonamide serves as a temporary directing or activating group.

Reductive Cleavage of the N-S Bond:

A mild and general method for the reductive cleavage of the N-S bond in secondary sulfonamides has been developed, which is directly applicable to the 1-(methylsulfonyl)-1,4-diazepane system. This method generates a sulfinate and an amine, which can then be further functionalized in situ. chemrxiv.org This approach is particularly valuable for late-stage functionalization in drug discovery, allowing for the diversification of sulfonamide-containing molecules. chemrxiv.org The general transformation is depicted below:

This reductive cleavage can be chemoselective for secondary sulfonamides even in the presence of other functional groups such as ketones, esters, and various heterocycles. chemrxiv.org The resulting amine can be subsequently acylated, alkylated, or undergo other transformations, providing a versatile entry point to a range of derivatives.

In a specific synthetic pathway for 1,4-diazepane derivatives, a nosylamide compound is first formed by reacting 2-nitrobenzenesulfonyl chloride with a precursor, which is then reacted with methanesulfonyl chloride to yield a mesyl compound. google.com This mesyl group can later be deprotected. Deprotection of sulfonamides can often be achieved using acidic conditions or through hydrogenolysis. google.com

The table below outlines some reported conditions for the cleavage of N-sulfonyl groups.

| Reagent/Condition | Description | Potential Products | Reference |

| Samarium(II) iodide | A powerful reducing agent for N-S bond cleavage. | Free amine and sodium methylsulfinate | chemrxiv.org |

| Trifluoroacetic acid | Acid-catalyzed deprotection. | Free amine (as a salt) | google.com |

| Thiophenol / K₂CO₃ | Nucleophilic aromatic substitution-based deprotection for nosyl groups. | Free amine | google.com |

The ability to selectively remove the methylsulfonyl group enhances the synthetic utility of 1-(methylsulfonyl)-1,4-diazepane hydrochloride, allowing it to be used as a protected form of the parent 1,4-diazepane.

Selective Functionalization of the 1,4-Diazepane Ring System

Functionalization of the carbon backbone of the 1,4-diazepane ring presents a greater synthetic challenge compared to derivatization of the nitrogen atoms. However, modern synthetic methods, such as C-H activation, offer potential pathways for the selective introduction of substituents onto the ring carbons.

While specific examples of C-H functionalization directly on the 1-(methylsulfonyl)-1,4-diazepane ring are not extensively reported, studies on related benzodiazepinone systems provide valuable insights. An efficient protocol for the regioselective halogenation of 1,4-benzodiazepinones via a palladium-catalyzed C-H activation has been described. nih.gov This method allows for the introduction of bromine or iodine at the ortho position of a phenyl side chain. The mechanism is believed to involve chelation of the palladium catalyst to the nitrogen atom of the imino moiety, directing the C-H activation. nih.gov

Although the 1-(methylsulfonyl)-1,4-diazepane ring is saturated and lacks the specific directing groups present in the aforementioned benzodiazepinones, the principles of directed C-H activation could potentially be adapted. For instance, a coordinating group could be temporarily installed on the N-4 position to direct a metal catalyst to a specific C-H bond on the diazepane ring.

The synthesis of 6-substituted 4-arylsulfonyl-1,4-diazepane-2,5-diones has been reported as a novel scaffold for human chymase inhibitors. nih.gov This demonstrates that substitution at the carbon positions of the diazepane ring is synthetically accessible and can lead to biologically active compounds.

The table below outlines potential strategies for the functionalization of the diazepane ring.

| Strategy | Description | Potential Reagents | Target Position |

| Directed C-H Activation | Use of a directing group to achieve regioselective functionalization. | Pd(OAc)₂, directing group | C-2, C-3, C-5, C-6, C-7 |

| Lithiation-Trapping | Deprotonation with a strong base followed by reaction with an electrophile. | n-BuLi, electrophile | Potentially C-2 or C-5 |

| Radical Functionalization | Introduction of substituents via radical intermediates. | Radical initiator, functionalizing agent | Non-selective or directed by a tethered group |

Further research is needed to develop efficient and selective methods for the direct functionalization of the carbon skeleton of 1-(methylsulfonyl)-1,4-diazepane.

Emerging Research Directions in 1,4 Diazepane Chemistry

Development of Novel Synthetic Tools for Highly Substituted Diazepanes

The synthesis of the 1,4-diazepane core and its derivatives has been a long-standing area of interest, but recent efforts have concentrated on developing more efficient, versatile, and stereoselective methods to create highly functionalized and substituted analogs. These advanced synthetic tools are crucial for generating diverse molecular libraries needed for drug discovery and materials science.

Transition-metal catalysis has emerged as a powerful strategy for constructing the diazepine (B8756704) ring system. Palladium-catalyzed reactions, for instance, have been extensively explored for the synthesis of related benzodiazepine (B76468) structures through methods like intramolecular C-H arylation, Buchwald-Hartwig amination, and various annulation strategies. These approaches offer pathways to complex, fused, and substituted diazepine cores that were previously difficult to access. Similarly, rhodium-catalyzed C-H functionalization and [5+2] annulation reactions are providing new routes to diverse benzodiazepine derivatives.

Another significant advancement is the use of novel catalytic systems to improve reaction efficiency and sustainability. Heteropolyacids (HPAs) of the Keggin type have been successfully employed as highly efficient and reusable catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. These catalysts demonstrate superior performance in terms of reaction times and yields compared to conventional acid catalysts.

Furthermore, biocatalysis is gaining traction as an environmentally friendly and highly selective synthetic tool. Enantiocomplementary imine reductases (IREDs) have been used for the asymmetric intramolecular reductive amination of aminoketones, yielding chiral 1,4-diazepanes with excellent enantiomeric excess. This enzymatic approach avoids the need for heavy metal catalysts and often proceeds under mild reaction conditions.

The table below summarizes some of the innovative catalytic methods being developed for the synthesis of diazepane and related benzodiazepine cores.

| Catalytic Method | Catalyst/Enzyme Example | Key Transformation | Advantages |

|---|---|---|---|

| Palladium-Catalyzed Annulation | Pd(OAc)₂ / Cu(OAc)₂ | [5+2] annulation of N-arylhydrazones with alkynes | Access to complex fused ring systems. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | Intramolecular C-N bond formation | High efficiency for seven-membered ring closure. |

| Heteropolyacid Catalysis | H₅PMo₁₀V₂O₄₀ (Keggin-type) | Condensation/cyclization reactions | High yields, short reaction times, catalyst reusability. |

| Biocatalysis | Imine Reductase (IRED) | Asymmetric intramolecular reductive amination | High enantioselectivity, environmentally benign. |

These evolving synthetic strategies are expanding the accessible chemical space of substituted diazepanes, enabling the systematic exploration of structure-activity relationships and the development of novel compounds with tailored functionalities.

Advanced Computational Modeling in the Design of Diazepane Analogs with Tailored Features

In parallel with synthetic advancements, advanced computational modeling has become an indispensable tool in the rational design of 1,4-diazepane analogs. In silico techniques allow researchers to predict the physicochemical properties, biological activities, and binding modes of novel compounds before their synthesis, thereby saving significant time and resources. nih.govbohrium.com These methods are particularly valuable for designing molecules with tailored features, such as enhanced potency, selectivity, or specific pharmacokinetic profiles.

Molecular docking is a widely used computational method to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govbenthamscience.comherts.ac.uk For diazepane derivatives, docking studies are crucial for understanding their interactions with biological targets, such as the gamma-aminobutyric acid A (GABA-A) receptor. nih.govnih.govbenthamscience.com By simulating the binding of various substituted diazepanes, researchers can identify key structural features—like the placement of sulfonyl groups or other substituents—that contribute to high-affinity binding. nih.govnih.gov For example, docking simulations can reveal critical hydrogen bonds or hydrophobic interactions within the binding pocket, guiding the design of new analogs with improved target engagement. benthamscience.com

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool that correlates the structural properties of a series of compounds with their biological activity. nih.govnih.govherts.ac.uk By developing QSAR models, researchers can predict the activity of unsynthesized diazepane analogs based on their molecular descriptors (e.g., electronic, steric, and hydrophobic properties). nih.govuni-due.de These models help to prioritize the synthesis of compounds with the highest predicted potency, streamlining the drug discovery process. nih.govbohrium.com The combination of molecular docking and QSAR has proven to be a practical and effective strategy in the development of new benzodiazepine drugs. nih.gov

Molecular dynamics (MD) simulations provide further insights by modeling the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov This technique can assess the stability of the binding interactions predicted by docking and reveal conformational changes in both the ligand and the target protein upon binding. nih.govbohrium.com For diazepane analogs, MD simulations can confirm the stability of their binding modes and help elucidate the molecular basis for their activity. nih.gov

The table below highlights key computational techniques and their applications in the design of diazepane analogs.

| Computational Technique | Primary Application | Information Gained for Diazepane Design |

|---|---|---|

| Molecular Docking | Predicting ligand-receptor binding modes. nih.govbenthamscience.com | Identification of key interactions, optimal substituent placement, and binding affinity prediction. herts.ac.uknih.gov |

| QSAR Analysis | Correlating chemical structure with biological activity. nih.govherts.ac.uk | Prediction of potency for novel analogs, prioritization of synthetic targets. nih.govuni-due.de |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecular systems. nih.gov | Assessment of binding stability, understanding conformational changes, refining binding hypotheses. bohrium.comnih.gov |

| Pharmacophore Modeling | Identifying essential 3D features for biological activity. nih.gov | Guiding virtual screening and scaffold hopping to discover novel active compounds. herts.ac.uk |

Through the integrated use of these advanced computational tools, researchers can now design novel 1,4-diazepane analogs, including sulfonylated derivatives, with a higher degree of precision and a greater probability of achieving the desired biological or material properties.

Interdisciplinary Research Synergies in Sulfonylated Heterocycle Chemistry

The advancement of sulfonylated heterocycles, including 1-(Methylsulfonyl)-1,4-diazepane (B1603381) hydrochloride, is increasingly driven by synergies between different scientific disciplines. The inherent versatility of heterocyclic scaffolds, combined with the unique properties imparted by the sulfonyl group, makes these compounds attractive targets for collaborative research involving synthetic chemistry, medicinal chemistry, computational science, and materials science. nih.govnih.gov

The synthesis of complex heterocyclic molecules often requires innovative strategies that are born from interdisciplinary collaborations. nih.gov For instance, the development of new catalytic methods for sulfonylation or for the construction of the diazepane ring itself benefits from expertise in organometallic chemistry, physical organic chemistry, and process chemistry. nih.govnih.gov Academic-industrial collaborations are particularly valuable in this context, as they can accelerate the development of robust and scalable synthetic routes for compounds of pharmaceutical interest. nih.govnih.gov

In medicinal chemistry, the diazepine scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets. nih.gov The introduction of a sulfonyl group can significantly modulate a molecule's properties, including its solubility, metabolic stability, and ability to act as a hydrogen bond acceptor. Interdisciplinary teams of chemists, biologists, and pharmacologists work together to design and evaluate sulfonylated diazepanes for various therapeutic applications. This collaborative approach allows for a comprehensive assessment of a compound's potential, from initial synthesis and computational modeling to in vitro and in vivo biological testing.

The synergy between experimental synthesis and computational chemistry is particularly fruitful. umn.edu Computational chemists can model the interactions of proposed sulfonylated diazepanes with their targets, guiding synthetic chemists to create molecules with a higher likelihood of success. nih.gov Conversely, the experimental data from synthesized compounds are used to refine and validate the computational models, creating a powerful feedback loop that accelerates the design-synthesize-test cycle.

The broader field of materials science also benefits from this interdisciplinary approach. The rigid, three-dimensional structure of the diazepane ring, when functionalized with groups like methylsulfonyl, can be exploited to create novel materials with specific electronic or photophysical properties. Collaboration between organic synthesis chemists and materials scientists is essential for designing and characterizing these new functional materials. The development of diverse synthetic approaches, such as multicomponent reactions, further enables the creation of large libraries of heterocyclic compounds for screening in both biological and materials applications. researchgate.net

Ultimately, the progress in understanding and applying sulfonylated heterocycles like 1-(Methylsulfonyl)-1,4-diazepane hydrochloride relies on the integration of knowledge and techniques from multiple scientific fields. These research synergies are crucial for overcoming complex challenges and for the continued innovation in the chemistry of diazepanes and other important heterocyclic systems.

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the methylsulfonyl group () and diazepane ring protons. Compare chemical shifts with PubChem data for analogous compounds .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 178.25 (CHNOS) and fragmentation patterns .

- HPLC with UV/RI Detection : Monitor purity (>95%) using reverse-phase chromatography (C18 column, acetonitrile/water mobile phase). Validate against reference standards .

How can sulfonylation reaction conditions be optimized to enhance the yield of 1-(Methylsulfonyl)-1,4-diazepane hydrochloride?

Q. Methodological Answer :

- Catalyst Selection : Use excess methylsulfonyl chloride with a base (e.g., triethylamine) to scavenge HCl, improving reaction efficiency .

- Solvent Optimization : Conduct reactions in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Purification : Employ gradient elution (chloroform/methanol 95:5 to 90:10) on silica gel columns to isolate the product .

How should researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Q. Methodological Answer :

- Density Functional Theory (DFT) Validation : Recalculate molecular electrostatic potentials and HOMO-LUMO gaps using hybrid functionals (e.g., B3LYP) to refine activity predictions .

- Experimental Replication : Repeat bioassays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables affecting receptor binding .

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., serotonin receptors) and correlate with in vitro IC values .

What strategies are effective for designing structure-activity relationship (SAR) studies on 1,4-diazepane derivatives?

Q. Methodological Answer :

- Core Modifications : Synthesize analogs with substituents at the sulfonyl group (e.g., trifluoromethyl, aryl) to assess steric/electronic effects .

- Biological Screening : Test derivatives against a panel of enzymes (e.g., kinases, GPCRs) to identify selectivity trends .

- QSAR Modeling : Use Molsoft ICM-Pro to correlate substituent parameters (logP, polar surface area) with activity .

What in vitro models are appropriate for evaluating the neuropharmacological potential of this compound?

Q. Methodological Answer :

- Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity using rat cortical neurons .

- Radioligand Binding Assays : Screen for affinity at σ-1 or NMDA receptors via competitive displacement of H-labeled ligands .

- Calcium Imaging : Monitor intracellular Ca flux in SH-SY5Y cells to study modulatory effects on ion channels .

How can researchers develop a validated LC-MS/MS method for quantifying this compound in plasma?

Q. Methodological Answer :

- Sample Preparation : Use protein precipitation with acetonitrile (1:3 v/v) to extract the compound from plasma .

- Chromatography : Optimize a Kinetex C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile (70:30) for baseline separation .

- Validation Parameters : Establish linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) per ICH Q2(R1) guidelines .

What protocols mitigate risks when handling 1-(Methylsulfonyl)-1,4-diazepane hydrochloride in preclinical studies?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles in fume hoods .

- Acute Toxicity Testing : Conduct OECD 423 assays in Sprague-Dawley rats (dose range: 50–2000 mg/kg) to determine LD .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .

How can accelerated stability studies identify degradation pathways of this compound under stress conditions?

Q. Methodological Answer :

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks .

- Degradant Profiling : Use LC-HRMS to identify oxidation products (e.g., sulfonic acid derivatives) and hydrolyzed diazepane rings .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on degradation rates at elevated temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.